バッケノライドD

概要

説明

Bakkenolide D is a sesquiterpene lactone, a type of organic compound known for its diverse biological activities. It is primarily isolated from plants belonging to the Asteraceae family, such as Petasites japonicus and Farfugium japonicum . These plants have been traditionally used in herbal medicine for treating various ailments, including asthma, hypertension, and gastrointestinal problems .

科学的研究の応用

Bakkenolide D has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.

Biology: It has been studied for its anti-inflammatory, neuroprotective, and anti-allergenic properties.

Industry: It is used in the development of nutraceuticals and other health-related products.

作用機序

Target of Action

Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .

Mode of Action

Bakkenolide D interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that Bakkenolide D binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The primary biochemical pathway affected by Bakkenolide D is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, Bakkenolide D disrupts the bacteria’s ability to spread and infect other cells

Pharmacokinetics

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of Bakkenolide D . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of Bakkenolide D was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of Bakkenolide D in rats at 10 mg/kg is 2.57% .

Result of Action

The inhibition of bacterial neuraminidase by Bakkenolide D can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, Bakkenolide D has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .

Action Environment

The action, efficacy, and stability of Bakkenolide D can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which Bakkenolide D is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of Bakkenolide D in therapeutic applications.

生化学分析

Biochemical Properties

Bakkenolide D has been identified as a key bioactive compound responsible for the inhibition of bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of influenza viruses . It exhibits non-competitive inhibition, meaning it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Cellular Effects

Bakkenolide D has been shown to have significant effects on cellular processes. For instance, it has been found to have anti-allergic effects, evidenced by a significant decrease in the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in ovalbumin-sensitized Wistar rats .

Molecular Mechanism

The molecular mechanism of Bakkenolide D involves its binding to bacterial neuraminidase (NA). A molecular docking simulation revealed the binding affinity of Bakkenolide D to NA and its mechanism of inhibition. Negative-binding energies indicated high proximity of Bakkenolide D to the active site and allosteric sites of NA .

Dosage Effects in Animal Models

The effects of Bakkenolide D have been studied in animal models, particularly in the context of allergic reactions. In a study involving ovalbumin-sensitized Wistar rats, different dosages of Bakkenolide D were administered, and it was observed that Bakkenolide D had a beneficial effect on allergic rhinitis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bakkenolide D involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure . The reaction conditions typically involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of bakkenolide D is often achieved through the extraction from plant sources. The roots of Petasites japonicus and Farfugium japonicum are particularly rich in bakkenolide D, making them ideal for large-scale extraction . The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Bakkenolide D undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds .

類似化合物との比較

- Bakkenolide B

- Bakkenolide IIIa

- Bakkenolide IVa

Comparison: Bakkenolide D is unique among its similar compounds due to its specific structural features and biological activities. For instance, while bakkenolide B and bakkenolide D both inhibit bacterial neuraminidase, bakkenolide D exhibits a different binding affinity and inhibition mechanism . Additionally, bakkenolide D has been found to have more potent anti-inflammatory effects compared to its analogs .

生物活性

Bakkenolide D (BD) is a bioactive compound derived from various species of the Petasites genus, particularly from Petasites japonicus and Farfugium japonicum. This article explores the biological activities of Bakkenolide D, focusing on its neuroprotective, antioxidant, and antibacterial properties, as well as its pharmacokinetics.

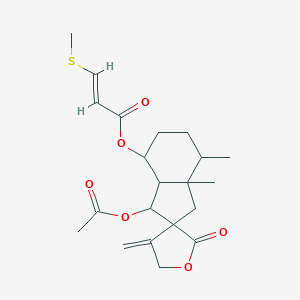

Chemical Structure and Properties

Bakkenolide D is characterized by its unique chemical structure, which contributes to its diverse biological activities. The compound has been isolated and identified using various spectroscopic techniques, including NMR and mass spectrometry.

Neuroprotective and Antioxidant Activities

Research has demonstrated that Bakkenolide D exhibits significant neuroprotective and antioxidant activities. In a study involving primary cultured neurons subjected to oxidative stress, Bakkenolide D showed considerable protective effects against cell death induced by oxygen-glucose deprivation. The antioxidant activity was assessed through cell-free bioassays, indicating that BD can effectively scavenge free radicals, thus reducing oxidative damage in neuronal cells .

Antibacterial Activity

Bakkenolide D also demonstrates antibacterial properties by inhibiting bacterial neuraminidase (NA). In a study focusing on the inhibition of NA, Bakkenolide D exhibited non-competitive inhibition with an IC50 value indicating its potency as an antibacterial agent. Molecular docking simulations further revealed that BD binds closely to the active site of NA, suggesting a mechanism of action that could be leveraged for therapeutic applications against infectious diseases .

Pharmacokinetics

The pharmacokinetic profile of Bakkenolide D has been explored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following oral administration in rats at a dosage of 10 mg/kg, the peak plasma concentration was measured at 10.1 ± 9.8 ng/mL after 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was found to be 72.1 ± 8.59 h·ng/mL, with an elimination half-life (T1/2) of 11.8 ± 1.9 hours. This indicates a relatively low oral bioavailability of 2.57% for Bakkenolide D .

Comparative Analysis of Bakkenolide D Content in Plant Sources

A quantitative analysis of Bakkenolide D in different parts of Petasites japonicus and Farfugium japonicum revealed that the roots contain the highest concentrations of BD—107.203 mg/g in P. japonicus and 166.103 mg/g in F. japonicum. Other plant parts showed significantly lower levels, suggesting that root extracts may be more beneficial for extracting Bakkenolide D for therapeutic use .

| Plant Species | Part Analyzed | Bakkenolide D Content (mg/g) |

|---|---|---|

| Petasites japonicus | Roots | 107.203 |

| Farfugium japonicum | Roots | 166.103 |

| Petasites japonicus | Leaves | 0.403 - 4.419 |

| Farfugium japonicum | Leaves | 7.252 - 32.614 |

Case Studies and Applications

- Neuroprotection : A study demonstrated that Bakkenolide D significantly reduced neuronal apoptosis under oxidative stress conditions, highlighting its potential for treating neurodegenerative diseases.

- Antibacterial Treatment : The effectiveness of Bakkenolide D as an antibacterial agent against pathogens that express neuraminidase opens avenues for developing new antibiotics.

- Pharmacological Development : Given its bioactive properties and high concentration in roots, Bakkenolide D is being investigated for use in nutraceuticals and other pharmacological applications.

特性

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLMCCRIWZBQO-PDSBHGERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316458 | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18456-03-6 | |

| Record name | (-)-Bakkenolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。